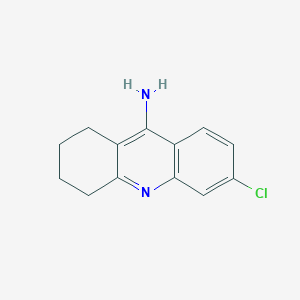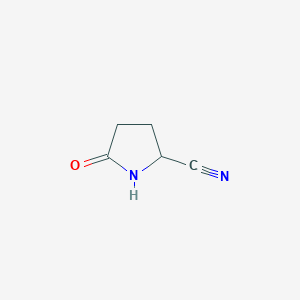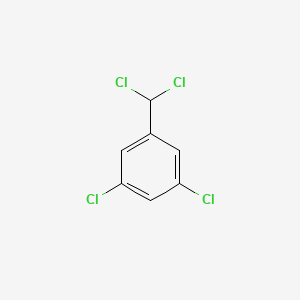
9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE
概述
描述
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine is a chemical compound with the molecular formula C₁₃H₁₃ClN₂ and a molecular weight of 232.71 g/mol . It is known for its applications in various scientific fields, particularly in pharmacology and biochemistry.
作用机制
Target of Action
The primary target of 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Tacrine exerts its therapeutic effect by enhancing cholinergic function. It increases the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by AChE . This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing the transmission of nerve signals .
Biochemical Pathways
The biochemical pathway primarily affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve signals. This can help alleviate the symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
It is known that tacrine is a small molecule, which suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of Tacrine’s action primarily involve the enhancement of cholinergic function. By inhibiting AChE and increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can enhance nerve signal transmission. This can help improve memory and cognition in patients with Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of Tacrine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability
生化分析
Biochemical Properties
6-Chloro-1,2,3,4-tetrahydroacridin-9-amine is known to be a cholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase, inhibiting its function . This interaction leads to an accumulation of acetylcholine at cholinergic synapses .
Cellular Effects
At a therapeutic dose, 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine can cause liver toxicity . Studies using the human liver cell line HepG2 showed that it induces reactive oxygen species production and glutathione depletion . This suggests that oxidative stress might be involved in its hepatotoxicity .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase . This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, leading to an accumulation of acetylcholine at cholinergic synapses .
Dosage Effects in Animal Models
In rats, the estimated median lethal dose of tacrine, a similar compound, following a single oral dose is 40 mg/kg . This is approximately 12 times the maximum recommended human dose of 160 mg/day .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions . The reaction is carried out in the presence of a base catalyst such as sodium carbonate or sodium hydroxide. After the reaction, the product is purified through filtration, distillation, and other purification techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and quality of the product .
化学反应分析
Types of Reactions
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can yield various substituted acridines .
科学研究应用
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is employed in studies involving DNA intercalation and binding.
Industry: The compound is used in the production of dyes and other industrial chemicals.
相似化合物的比较
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galanthamine: A natural product with similar cholinesterase inhibitory activity.
Uniqueness
9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its chlorine substitution and tetrahydroacridine core make it distinct from other cholinesterase inhibitors .
属性
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMDBQRGRRPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-84-7 | |
| Record name | 6-Chlorotacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLOROTACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5T9A4VHZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)

![4-(4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide](/img/structure/B3329266.png)





![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)

![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
